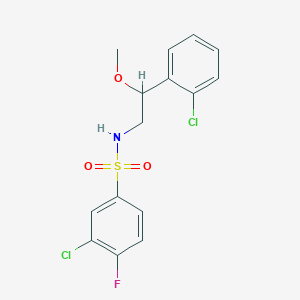

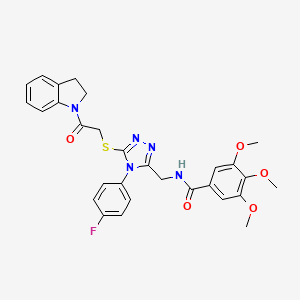

![molecular formula C8H12N2 B2647759 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine CAS No. 1311317-67-5](/img/structure/B2647759.png)

1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine” is a chemical compound . It is also known as "1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine hydrochloride" . The CAS Number is 1956306-96-9 .

Molecular Structure Analysis

The InChI Code for “this compound” is1S/C8H12N2.ClH/c1-10-5-3-7-6-9-4-2-8(7)10;/h3,5,9H,2,4,6H2,1H3;1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 172.66 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Catalytic Methylation of Pyridines

A study by Grozavu et al. (2020) discusses a novel catalytic method that introduces a methyl group onto the aromatic ring of pyridines, using methanol and formaldehyde as key reagents. This method leverages the interface between aromatic and non-aromatic compounds, enabling an oscillating reactivity pattern where electrophilic aromatic compounds become nucleophilic after activation by reduction. This process facilitates the methylation of C-4 functionalized pyridines at the C-3/5 positions, highlighting a significant application in synthetic organic chemistry and drug discovery processes due to the ubiquity of pyridines in these fields (Grozavu et al., 2020).

Synthesis of 7-Azaindoles

Figueroa‐Pérez et al. (2006) reported the utility of 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as versatile building blocks for the synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement. This study underscores the relevance of pyrrolo[2,3-b]pyridine derivatives in synthesizing complex heterocyclic structures that are significant in medicinal chemistry (Figueroa‐Pérez et al., 2006).

Thioanalogues of Alkaloids

Research by Wojciechowska-Nowak et al. (2011) on the synthesis, spectral characteristics, and structures of thioanalogues of N-1-methylanabasine and nicotine reveals potential applications in understanding the structural and electronic properties of these compounds. Such studies are fundamental in the development of novel compounds with potential therapeutic benefits (Wojciechowska-Nowak et al., 2011).

Efficient Synthesis of Pyrrolo[2,3-c]pyridine

Nechayev et al. (2013) developed an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, highlighting its applications in synthesizing N6-substituted analogues. This method exemplifies the importance of pyrrolo[2,3-c]pyridine derivatives in organic synthesis and potential pharmacological applications (Nechayev et al., 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-methyl-4,5,6,7-tetrahydropyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10-5-3-7-2-4-9-6-8(7)10/h3,5,9H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAUMVVHFYDLGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1CNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

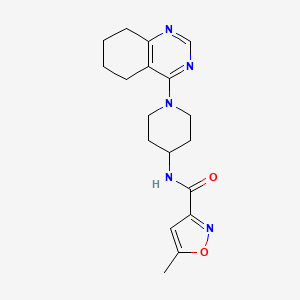

![N-allyl-4-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaen-17-yl]benzenecarboxamide](/img/structure/B2647677.png)

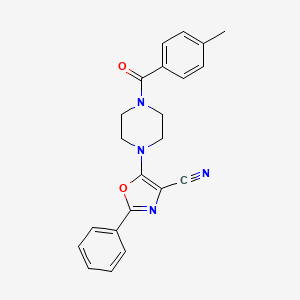

![[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B2647680.png)

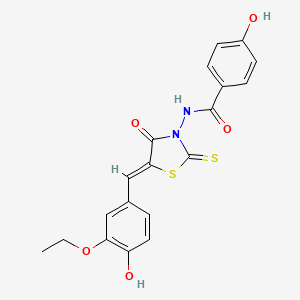

![N-[2-[2-(2-Methoxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2647688.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647691.png)

![6-[4-(Dimethylamino)phenyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647693.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2647696.png)

![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2647698.png)